Physical and chemical properties of(5-Bromopyridin-3-yl)methylamine
Physical and chemical properties of(5-Bromopyridin-3-yl)methylamine
An In-depth Technical Guide to the Physical and Chemical Properties of (5-Bromopyridin-3-yl)methylamine
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block in Modern Drug Discovery
(5-Bromopyridin-3-yl)methylamine is a substituted pyridine derivative that has emerged as a significant building block for researchers and scientists in the field of medicinal chemistry. Its structural arrangement, featuring a reactive primary amine and a strategically positioned bromine atom on the pyridine ring, makes it a highly versatile intermediate for the synthesis of complex molecules. The 3-aminopyridine scaffold is recognized as a privileged structure, frequently appearing in a wide array of biologically active compounds, including those targeting neurological disorders and various cancers[1]. The bromine atom at the 5-position serves as a crucial chemical handle, enabling extensive molecular diversification through well-established palladium-catalyzed cross-coupling reactions[1]. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and safety considerations for (5-Bromopyridin-3-yl)methylamine, offering field-proven insights for its effective application in drug development and chemical research.
Physicochemical and Structural Data
The fundamental properties of (5-Bromopyridin-3-yl)methylamine are critical for its handling, reaction setup, and integration into synthetic workflows. While its toxicological properties have not been exhaustively investigated, the available data provides a solid foundation for its use in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrN₂ | [2] |
| Molecular Weight | 187.04 g/mol | [2][3] |
| CAS Number | 135124-70-8 | [2][4] |
| Appearance | Solid | [2][3] |
| IUPAC Name | (5-bromopyridin-3-yl)methanamine | [5] |
| Synonyms | (5-bromo-3-pyridinyl)methylamine, 3-(Aminomethyl)-5-bromopyridine | [2][4] |
| InChI Key | OQUHYNMITHDQLD-UHFFFAOYSA-N | [2][3] |
| SMILES | NCc1cncc(Br)c1 | [3] |
| pKa (predicted) | The pKa of the conjugate acid (BH+) is influenced by both the aliphatic amine and the pyridine ring. Aliphatic primary amines typically have pKa values around 10.6[6]. The electron-withdrawing nature of the bromopyridine ring would be expected to lower this value slightly. | |
| Storage Temperature | Controlled room temperature | [2] |
Note: While some derivatives like N-methyl-(5-bromopyrid-3-yl)methylamine are liquids, the primary amine is typically supplied as a solid.[2][3][7]
Synthesis and Derivatization Workflow
The synthesis of substituted bromopyridines is a well-trodden path in organic chemistry. A common and efficient strategy involves the selective reaction of commercially available starting materials like 3,5-dibromopyridine[8]. The subsequent derivatization, particularly through palladium-catalyzed cross-coupling, unlocks a vast chemical space for drug discovery programs.
Caption: Synthetic workflow for the preparation and derivatization of (5-Bromopyridin-3-yl)methylamine.
Exemplary Protocol: Suzuki Cross-Coupling Reaction
This protocol describes a general method for the derivatization of a bromopyridine core, a key reaction showcasing the utility of (5-Bromopyridin-3-yl)methylamine and its analogues in generating molecular libraries[9].
Objective: To synthesize a novel 5-aryl-pyridin-3-yl derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
(5-Bromopyridin-3-yl)methylamine derivative (e.g., N-protected or acylated version) (1.0 mmol)
-
Appropriate arylboronic acid (1.1 - 1.2 mmol)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) or other suitable base (1.5 - 2.5 mmol)
-
1,4-Dioxane (2-4 mL)
-
Water (0.5 mL)
Step-by-Step Methodology:
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Inert Atmosphere Setup: Place the (5-Bromopyridin-3-yl)methylamine derivative and the palladium catalyst into a Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
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Solvent Addition: Add 1,4-dioxane to the flask and stir the mixture at room temperature for approximately 30 minutes. The causality here is to allow for the pre-formation of the active catalytic species.
-
Reagent Addition: Add the arylboronic acid, the base (potassium phosphate), and water to the reaction mixture. The addition of water is crucial for the efficiency of the transmetalation step in the catalytic cycle.
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Heating and Reaction: Heat the mixture to 85–95 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble salts.
-
Dilute the filtrate with an organic solvent like ethyl acetate (e.g., 50 mL).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product using silica gel flash column chromatography to obtain the desired 5-aryl-pyridin-3-yl derivative.
Chemical Reactivity and Applications
The chemical utility of (5-Bromopyridin-3-yl)methylamine is dominated by two key functional groups: the nucleophilic primary amine and the electrophilic C-Br bond on the pyridine ring.
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Amine Group Reactivity: The primary aminomethyl group is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. This allows for the introduction of a wide variety of side chains that can modulate the compound's solubility, lipophilicity, and biological target engagement. For instance, the formation of urea derivatives from aminopyridines has been a successful strategy in developing potent enzyme inhibitors[10].
-
Carbon-Bromine Bond Reactivity: The bromine atom is the cornerstone of its utility as a synthetic intermediate. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching various aryl or heteroaryl groups[9].
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes.
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This dual reactivity allows for a modular approach to library synthesis. Scientists can first perform a cross-coupling reaction at the bromine site and then derivatize the amine, or vice versa, providing immense flexibility in molecular design. This strategic potential is why pyridine derivatives are considered essential building blocks in the development of pharmaceuticals, particularly kinase inhibitors for oncology[1].
Safety, Handling, and Storage
As a research chemical, (5-Bromopyridin-3-yl)methylamine requires careful handling in a controlled laboratory environment.
Hazard Identification:
-
Hazard Statements:
Precautionary Measures & Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[11].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[12].
-
First Aid:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[12].
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[11].
-
Keep away from heat, sparks, and open flames[11]. For some air-sensitive amine derivatives, storage under an inert atmosphere (e.g., nitrogen) is recommended[7][11].
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NextSDS. (n.d.). amine dihydrochloride — Chemical Substance Information. Retrieved from nextsds.com.
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]
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Miller, M. L., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(1), 147-154. Available at: [Link]
- University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Wikipedia. (n.d.). Methylamine.
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